Methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
Description
This compound is a tetrahydropyridine derivative featuring two 4-fluorophenyl substituents, a carbamoyl linkage, and a methyl ester group. The presence of fluorine atoms on the phenyl rings likely influences electronic properties and metabolic stability, making it relevant for pharmaceutical or agrochemical research . Synonyms include methyl 4-[(4-fluorophenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate (CAS RN: 876667-70-8), highlighting its structural complexity .
Properties
Molecular Formula |
C21H18F2N2O4 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxylate |
InChI |
InChI=1S/C21H18F2N2O4/c1-12-19(21(28)29-2)17(20(27)24-15-7-3-13(22)4-8-15)11-18(26)25(12)16-9-5-14(23)6-10-16/h3-10,17H,11H2,1-2H3,(H,24,27) |
InChI Key |
FGIXFPYIJVWSCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CC(=O)N1C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the tetrahydropyridine class and features multiple functional groups that contribute to its biological activity. The presence of fluorine atoms enhances lipophilicity and may influence receptor binding affinity.
Pharmacological Targets
Research indicates that compounds with a tetrahydropyridine scaffold can interact with various biological targets. Notably, they have shown activity against muscarinic acetylcholine receptors (mAChRs), particularly the M5 subtype, which is implicated in cognitive functions and drug addiction treatments .
Table 1: Biological Activities of Related Tetrahydropyridine Compounds
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Compound 56 | M5 mAChR | IC50 = 0.45 nM | |
| Compound 8 | M1-M4 mAChR | Selectivity for M5 | |
| Ethyl 1-(2-bromopropanoyl)-4-hydroxy | Various | Antimicrobial |
The mechanism of action for this compound involves modulation of neurotransmitter systems. It has been suggested that the compound acts as an antagonist at mAChRs, which may lead to alterations in neurotransmitter release and synaptic plasticity.
Study on Cognitive Enhancement
In a study evaluating cognitive enhancement in animal models, a related tetrahydropyridine compound demonstrated significant improvements in memory tasks when administered at low doses. The results suggest that compounds in this class may enhance cholinergic transmission by modulating mAChR activity .
Antimicrobial Activity
Another study assessed the antimicrobial properties of related tetrahydropyridines against various bacterial strains. Results indicated that these compounds exhibited moderate to high antibacterial activity, suggesting potential therapeutic applications in treating infections .
Research Findings
Recent studies have employed molecular docking techniques to elucidate the binding interactions between tetrahydropyridine derivatives and their biological targets. These computational analyses support experimental findings regarding selectivity and potency against specific receptor subtypes.
Table 2: Summary of Research Findings on Tetrahydropyridines
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cognitive Enhancement | Animal Model | Improved memory tasks with low-dose administration |
| Antimicrobial Activity | In vitro Assays | Moderate to high activity against bacterial strains |
| Molecular Docking | Computational Analysis | Insights into binding interactions with mAChRs |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest analogues are derived from pyridine, pyrimidine, or naphthyridine cores with fluorinated aromatic substituents. Key comparisons include:
| Compound Name | Core Structure | Key Functional Groups | Reported Properties/Applications |
|---|---|---|---|
| Target Compound (Methyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-...) | Tetrahydropyridine | 4-Fluorophenyl, carbamoyl, methyl ester, ketone | Potential bioactivity inferred from carbamoyl and fluorine motifs; no direct pharmacological data. |
| Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate | Pyrimidine | 4-Fluorophenyl, methylsulfonyl, methyl ester, isopropyl | Crystal structure resolved (Acta Cryst., 2008); sulfonyl group may enhance stability or reactivity. |
| 7-Chloro-6-fluoro-1-(4-fluorophenyl)-...naphthyridine-3-carboxylic acid | Naphthyridine | 4-Fluorophenyl, carboxylic acid, chloro, fluoro | Studied for synthesis pathways; carboxylic acid group suggests solubility in polar solvents. |
| MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine) | Tetrahydropyridine | Phenyl, methyl | Neurotoxin causing Parkinsonism; highlights structural risks of unmodified tetrahydropyridines. |
Key Differences and Implications
- Substituent Effects : The dual 4-fluorophenyl groups and carbamoyl linkage distinguish it from MPTP, which lacks electron-withdrawing groups. This substitution likely reduces neurotoxicity risk by altering electron distribution and metabolic pathways .
- Ester vs. Acid Groups : The methyl ester in the target compound enhances lipophilicity compared to the carboxylic acid in the naphthyridine derivative, suggesting differing pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
